molecular formula C12H9NO3 B1610577 3'-Nitro-[1,1'-biphenyl]-4-ol CAS No. 53059-30-6

3'-Nitro-[1,1'-biphenyl]-4-ol

Cat. No. B1610577
CAS RN: 53059-30-6
M. Wt: 215.2 g/mol
InChI Key: UNJAJDWFIYUSJV-UHFFFAOYSA-N
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Description

3'-Nitro-[1,1'-biphenyl]-4-ol, also known as Nitrophenol, is an aromatic organic compound with a nitro group (-NO2) and a hydroxyl group (-OH) attached to a biphenyl molecule. It is widely used in various fields of science, including chemistry, biochemistry, and pharmacology, due to its unique chemical properties and biological activities.

Scientific Research Applications

Liquid Chromatography

“3’-Nitro-[1,1’-biphenyl]-4-ol” can be analyzed using reverse phase (RP) High-Performance Liquid Chromatography (HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid. This method is scalable and can be used for isolating impurities in preparative separation .

Pharmacokinetics

This compound is also suitable for pharmacokinetic studies, which involve the analysis of drug absorption, distribution, metabolism, and excretion (ADME) within the body .

properties

IUPAC Name

4-(3-nitrophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJAJDWFIYUSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499331
Record name 3'-Nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Nitro-[1,1'-biphenyl]-4-ol

CAS RN

53059-30-6
Record name 3'-Nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Solid 4-methoxy-3'-nitrobiphenyl (1.63 g) was dissolved in acetic acid (25 ml) and then concentrated hydrobromic acid (48%, 25 ml) was added (CAUTION). The mixture was heated at reflux for 2 hours and was then cooled. The reaction mixture was partitioned between ether and water. The organic layer was dried over anhydrous magnesium sulfate, the solution filtered and concentrated under reduced pressure. The residue was purified by column chromatography over silica eluting with hexane:ether (9:1) to give the sub-title compound as a yellow oil (1.44 g).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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